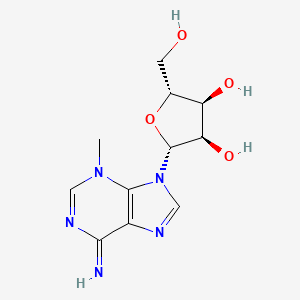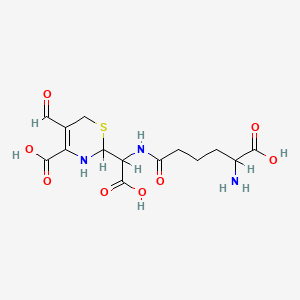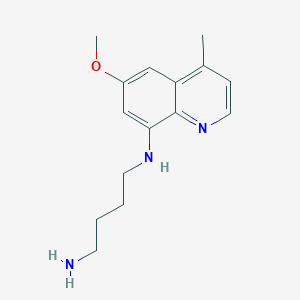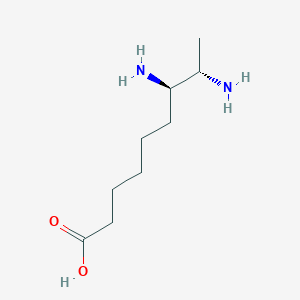
(7R,8S)-7,8-diaminononanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Diamino-Nonanoic Acid (DAPA) is a compound with the chemical formula C9H20N2O2. It is an amino fatty acid that carries amino substituents at positions 7 and 8. DAPA is an important intermediate in the biosynthetic pathway of biotin, which is essential for various biological processes . Biotin is synthesized exclusively in plants and microorganisms, making both the chemical structure and biosynthetic enzymes of DAPA targets for herbicide and antimicrobial development .
Preparation Methods
Synthetic Routes:: DAPA can be synthesized through various routes. One common method involves the reaction of nonanoic acid (C9H18O2) with ammonia (NH3) under appropriate conditions. The reaction yields DAPA along with water as a byproduct:
Nonanoic acid+Ammonia→7,8-Diamino-Nonanoic Acid+Water
Industrial Production:: Industrial production methods typically involve large-scale chemical synthesis. specific industrial processes for DAPA are not widely documented.
Chemical Reactions Analysis
DAPA can undergo various chemical reactions:
Oxidation: DAPA may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction of DAPA can yield different products.
Substitution: DAPA can participate in substitution reactions, where functional groups are replaced. Common reagents and conditions depend on the specific reaction type and desired product.
Scientific Research Applications
DAPA finds applications in several scientific fields:
Chemistry: As an intermediate in biotin synthesis, DAPA contributes to our understanding of metabolic pathways.
Biology: DAPA’s role in biotin biosynthesis makes it relevant for studying cellular processes.
Medicine: Research explores DAPA’s potential therapeutic applications.
Industry: DAPA’s industrial applications include herbicide and antimicrobial development.
Mechanism of Action
The exact mechanism by which DAPA exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms comprehensively.
Comparison with Similar Compounds
DAPA’s uniqueness lies in its position as an intermediate in biotin synthesis. Similar compounds include other amino fatty acids and intermediates in related metabolic pathways.
Properties
CAS No. |
157120-40-6 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(7R,8S)-7,8-diaminononanoic acid |
InChI |
InChI=1S/C9H20N2O2/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7-8H,2-6,10-11H2,1H3,(H,12,13)/t7-,8+/m0/s1 |
InChI Key |
KCEGBPIYGIWCDH-JGVFFNPUSA-N |
SMILES |
CC(C(CCCCCC(=O)O)N)N |
Isomeric SMILES |
C[C@@H]([C@@H](CCCCCC(=O)O)N)N |
Canonical SMILES |
CC(C(CCCCCC(=O)O)N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




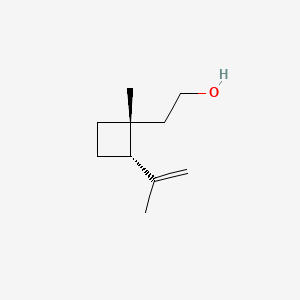
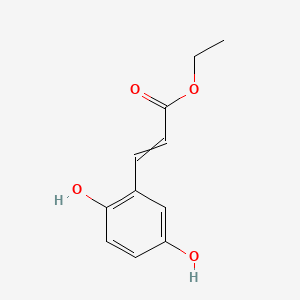
![(8R,9S,13S,14S,17S)-6-iodo-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1216615.png)
